molecular formula C38H75N3O3 B12687944 N,N'-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide CAS No. 85187-59-3

N,N'-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide

Cat. No.: B12687944
CAS No.: 85187-59-3
M. Wt: 622.0 g/mol
InChI Key: XWMRAHYRLADCRD-UHFFFAOYSA-N
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Description

N,N'-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide (CAS 85187-59-3) is an organic compound with the molecular formula C₃₈H₇₅N₃O₃ and a molecular weight of 622.02 g/mol . This molecule features a complex bis-amide structure, which is characteristic of compounds known for their application as lubricants, dispersing agents, and mold release agents in polymer and material science research . Compounds of this class, such as the closely related ethylene bis-stearamide, are valued for their ability to facilitate and stabilize the dispersion of solid materials in thermoplastics, enhance processability, and reduce friction and abrasion on polymer surfaces . The presence of multiple amide functional groups is key to its performance. The amide group is characterized by the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a planar structure, significant resonance stability, and restricted C–N bond rotation . These properties influence the molecule's intermolecular interactions, such as hydrogen bonding, which can affect its melting point and solubility, and ultimately its performance as an additive . In research settings, this bis-amide is of significant interest for developing and testing new polymer composites, optimizing plastic processing conditions, and in powder metallurgy as a binder or lubricant . Its structure also makes it a potential synthon or intermediate in organic synthesis, particularly for constructing complex molecules or for studies involving amide functional group chemistry . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate safety precautions. For more detailed information, including specific regulatory data, the ECHA substance information platform can be consulted .

Properties

CAS No.

85187-59-3

Molecular Formula

C38H75N3O3

Molecular Weight

622.0 g/mol

IUPAC Name

N-[2-[acetyl-[2-(hexadecanoylamino)ethyl]amino]ethyl]hexadecanamide

InChI

InChI=1S/C38H75N3O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(43)39-32-34-41(36(3)42)35-33-40-38(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-35H2,1-3H3,(H,39,43)(H,40,44)

InChI Key

XWMRAHYRLADCRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCC)C(=O)C

Origin of Product

United States

Preparation Methods

N,N'-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide is a complex organic compound characterized by amide and imine functionalities. It is synthesized from hexadecan-1-amide through the introduction of acetylimino groups via diethane-2,1-diyl linkers. The molecular formula varies slightly depending on the source but typically reflects a high molecular weight and nitrogen/oxygen atoms critical for chemical reactivity.

General Synthesis Overview

The synthesis of this compound involves multi-step reactions, primarily using activated carboxylic acid derivatives such as acyl chlorides or anhydrides, combined with amines. Controlled reaction conditions are essential to achieve high yields and purity.

Preparation Methods

Stepwise Synthesis

  • Formation of Hexadecanamide :

    • React hexadecanoyl chloride with ammonia or primary amines under controlled temperature (typically 0–5°C).
    • Solvent: Dichloromethane or tetrahydrofuran (THF).
    • Catalyst: Pyridine or triethylamine.
  • Introduction of Acetylimino Groups :

    • Use ethylene diamine as a linker to introduce acetylimino functionality.
    • Reaction with acetic anhydride or acetyl chloride under mild conditions (20–40°C).
    • Solvent: Methanol or ethanol.
  • Final Coupling :

    • Combine intermediates under reflux conditions (60–80°C) to form this compound.
    • Solvent: Dimethylformamide (DMF) or acetonitrile.
    • Catalyst: Sodium acetate or potassium carbonate.

Optimized Reaction Conditions

Key parameters affecting yield and purity:

  • Temperature : Maintaining precise temperature control during each step prevents side reactions.
  • Solvent Choice : Polar aprotic solvents like DMF enhance reactivity.
  • Catalyst Selection : Bases like pyridine improve nucleophilic substitution efficiency.

Analytical Techniques for Confirmation

To confirm the structure and purity:

Data Table Summary

Step Reagents Conditions Yield (%)
Formation of Hexadecanamide Hexadecanoyl chloride + NH₃ 0–5°C, DCM solvent ~85
Acetylimino Introduction Ethylene diamine + Acetic Anhydride 20–40°C, Methanol solvent ~80
Final Coupling Intermediates + DMF solvent Reflux at 60–80°C ~75

Challenges in Synthesis

  • Side reactions such as hydrolysis during coupling steps.
  • Difficulty in isolating pure intermediates due to solubility issues.
  • Requirement for precise stoichiometry to avoid overreaction.

Chemical Reactions Analysis

Types of Reactions

N,N’-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

N,N’-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving cell membrane interactions and protein binding.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N’-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide exerts its effects involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants (Dimeric Amides)

Compounds with analogous dimeric amide scaffolds but differing in alkyl chain lengths or central linkers include:

Compound Name Alkyl Chain Length Central Linker Molecular Weight (g/mol) Key Properties/Applications
N,N'-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide (Target Compound) C16 Acetylimino-diethane ~815 (estimated) Amphiphilic aggregation behavior
Compound 3 () C12 1,4-Phenylene-bis(azanediyl) 815.69 Antimicrobial activity
Compound 4 () C14 1,4-Phenylene-bis(azanediyl) 871.75 Enhanced solubility in polar media

Key Findings :

  • Longer alkyl chains (e.g., C16 in the target compound) increase hydrophobicity, favoring micelle formation or membrane interaction, whereas shorter chains (C12, C14) improve solubility in aqueous or polar solvents .
Aromatic Backbone Derivatives

Compounds with aromatic or heterocyclic cores demonstrate distinct reactivity and biological activity:

  • N,N’-(Piperazine-1,4-diyl-dipropane-3,1-diyl)bis(4-aminoquinoline-3-carboxamide) (): Features a piperazine linker and 4-aminoquinoline moieties. Exhibits anticancer activity due to DNA intercalation or topoisomerase inhibition, contrasting with the non-aromatic target compound’s likely non-pharmacological applications .
  • N,N'-(1,3-Phenylenebis(ethane-2,1-diyl))bis(3-(5-bromo-1,3-dioxoisoindolin-2-yl)-propan-1-aminium) ():

    • Contains a bromo-phthalimide group and cationic charge.
    • Designed for receptor binding (e.g., muscarinic acetylcholine receptors), highlighting the role of halogenation in medicinal chemistry .
Functional Group Substitutions
  • N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate ():

    • A sulfonated diaminium salt with dual catalytic functionality .
    • Unlike the target compound’s neutral amide groups, its charged sulfonate groups enable acid catalysis and solubility in polar solvents .
  • (Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate] (): Contains chlorophenyl carbamate groups, imparting pesticidal or herbicidal activity. The chlorine substituents enhance stability and bioactivity compared to the aliphatic target compound .
Aziridine-Containing Analogs
  • N,N'-[2,5-bis(2-methylaziridin-1-yl)-3,6-dioxocyclohexa-1,4-diene-1,4-diyl]diacetamide (): Incorporates aziridine rings, known for alkylating DNA or proteins. Likely used as a crosslinking agent in polymers or antitumor prodrugs, contrasting with the target compound’s non-reactive amide bonds .

Biological Activity

N,N'-((Acetylimino)diethane-2,1-diyl)bishexadecan-1-amide, a compound with the CAS number 85187-59-3, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC38H75N3O3
Molecular Weight622.021 g/mol
LogP10.0
InChI KeyXWMRAHYRLADCRD-UHFFFAOYSA-N

This compound is characterized by a high lipophilicity indicated by its LogP value, suggesting significant membrane permeability which may contribute to its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Alkylating Agent Properties : Similar to other alkylating agents, this compound may interact with DNA, leading to cellular damage and potential antitumor effects .
  • Antineoplastic Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines . The ability to induce apoptosis in neoplastic cells is a crucial aspect of its potential therapeutic use.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound can be assessed using high-performance liquid chromatography (HPLC), which has been successfully applied for its separation and analysis . The compound's high lipophilicity implies that it may have prolonged circulation times in vivo, which is beneficial for therapeutic applications.

Applications in Research

The compound's unique properties make it suitable for various applications:

  • Drug Development : Due to its alkylating nature, it holds promise as a lead compound in developing new antineoplastic agents.
  • Analytical Chemistry : Its separation techniques via HPLC are essential for purity assessment and pharmacokinetic studies .

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